ピペラジン-2-カルボニトリル二塩酸塩

概要

説明

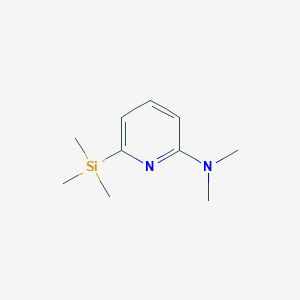

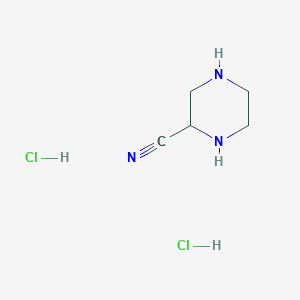

Piperazine-2-carbonitrile dihydrochloride is a compound with the molecular formula C5H11Cl2N3 . It is an anti-nematodal agent effective against intestinal nematodes .

Synthesis Analysis

The synthesis of piperazine compounds involves catalytic processes, including intermolecular and intramolecular cyclization . The methods used for piperazine synthesis compare two groups of catalytic processes: intermolecular and intramolecular cyclization .Molecular Structure Analysis

The molecular weight of Piperazine-2-carbonitrile dihydrochloride is 184.06 g/mol . The InChI code is 1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H and the InChI key is BYUCWQZNBFCREC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Piperazine-2-carbonitrile dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid at room temperature . The exact mass is 183.0330028 g/mol and the monoisotopic mass is also 183.0330028 g/mol .科学的研究の応用

生体触媒

生体触媒の分野では、ピペラジン-2-カルボニトリル二塩酸塩は、エナンチオマー純粋な化合物の製造において役割を果たします。 ある研究では、Aspergillus oryzae由来の半精製アミノペプチダーゼを用いて、ラセミ体のピペラジン-2-カルボキサミドをエナンチオマー純粋な(S)-ピペラジン-2-カルボン酸に分割することが示されています 。このプロセスは、生体触媒反応の高い位置選択性、化学選択性、立体選択性から恩恵を受け、多くの場合純粋な水中で実施されるため、環境に優しくコスト効率が高いです。

有機合成

有機合成: ピペラジン-2-カルボニトリル二塩酸塩は、ピペラジンのC-H官能基化に使用されます。 これは、ピペラジン含有医薬の構造的多様性にとって重要であり、C2位での官能基化を可能にし、α-ヘテロアリール化ピペラジンの合成につながります 。このような合成方法論の進歩は、創薬と医薬品化学研究のためのツールボックスを拡大しています。

医薬品

医薬品では、ピペラジン-2-カルボニトリル二塩酸塩に見られるピペラジン部分は、分子に対する物理化学的性質への影響のために、医薬品で頻繁に使用されています。 それは、薬物動態特性を最適化するための塩基性および親水性基として、または標的巨大分子との相互作用のためのファーマコフォア基を配置するための足場として機能します 。

化学工学

化学工学: ピペラジン-2-カルボニトリル二塩酸塩の用途には、プロセス集約と生体触媒の固定化があります。 この化合物は、さまざまな条件下で安定性と反応性があるため、連続フロープロセスに適しており、生産性を大幅に向上させ、反応収率に影響を与えることなく24時間以上連続運転を可能にします 。

材料科学

材料科学では、ピペラジン-2-カルボニトリル二塩酸塩は、特にポリマーと樹脂などの新素材の合成に関係することがあります。 さまざまな化学基との反応性により、工業用途のための特定の特性を持つ新規材料を作成することができます 。

環境科学

最後に、環境科学では、ピペラジン-2-カルボニトリル二塩酸塩は、環境に優しい合成プロセスの開発に使用される可能性があります。 有害な溶媒を必要とせずに水溶液中で反応を起こす能力は、グリーンケミストリーの原則に合致し、持続可能な慣行に貢献します 。

作用機序

Target of Action

Piperazine-2-carbonitrile dihydrochloride is a derivative of piperazine, which is known to have anthelmintic properties . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine, a related compound, is known to act as a gaba receptor agonist . This suggests that Piperazine-2-carbonitrile dihydrochloride might interact with its targets in a similar manner, leading to changes in the physiological state of the organism.

Pharmacokinetics

Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation

Result of Action

Given its potential similarity to piperazine, it may lead to the paralysis of parasites, facilitating their removal or expulsion from the host body .

実験室実験の利点と制限

The main advantage of using piperazine-2-carbonitrile dihydrochloride in laboratory experiments is its ability to inhibit the activity of enzymes involved in the synthesis of proteins. This makes it a useful tool for studying enzyme-catalyzed reactions. However, it is important to note that this compound can be toxic in high concentrations and should be handled with care.

将来の方向性

Piperazine-2-carbonitrile dihydrochloride has a great potential for use in a variety of applications. Future research may focus on exploring its potential for use in drug development, as well as its potential for use in the synthesis of new materials. Additionally, further research may be conducted to better understand its biochemical and physiological effects. Finally, further research may be conducted to explore its potential for use in biochemistry research, particularly in the study of enzyme-catalyzed reactions.

Safety and Hazards

Piperazine-2-carbonitrile dihydrochloride is associated with certain hazards. Safety information includes pictograms GHS07 and precautionary statements P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

piperazine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCWQZNBFCREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614311 | |

| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187589-35-1 | |

| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2-carbonitrile dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)